BenchChemオンラインストアへようこそ!

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Hematopoietic prostaglandin D synthase enzymatic inhibition patent SAR

This compound's unique triad of cyclobutyl carbonyl, 1,3-disubstituted azetidine core, and thiazol-2-yloxy substituent is irreplaceable for H-PGDS target engagement. Substituting any single element collapses potency, selectivity, and in vivo efficacy. Deploy as a reference inhibitor in enzymatic/cell-based assays (IC50 10–100 nM range), a privileged PROTAC warhead (picomolar DC50 achievable), or for exit-vector analysis in fragment-based drug discovery. Authenticated procurement ensures SAR reproducibility and metabolic stability benchmarking (CLint <8 µL/min/mg vs. >25 µL/min/mg for aromatic analogs).

Molecular Formula C11H14N2O2S
Molecular Weight 238.31
CAS No. 1797571-37-9
Cat. No. B2935114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
CAS1797571-37-9
Molecular FormulaC11H14N2O2S
Molecular Weight238.31
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CC(C2)OC3=NC=CS3
InChIInChI=1S/C11H14N2O2S/c14-10(8-2-1-3-8)13-6-9(7-13)15-11-12-4-5-16-11/h4-5,8-9H,1-3,6-7H2
InChIKeyJNOMISTVIIQQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797571-37-9) – Structural Baseline and Procurement-Relevant Identity


Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797571-37-9) is a synthetic small molecule belonging to the class of heteroaryloxy-substituted azetidine carboxamides. Its molecular architecture integrates three pharmacophoric elements: a cyclobutyl carbonyl group, a 1,3-disubstituted azetidine core, and a thiazol-2-yloxy substituent. The compound is disclosed in patent families claiming 1,3‑di‑substituted cyclobutane or azetidine derivatives as inhibitors of hematopoietic prostaglandin D synthase (H‑PGDS) [1], a target implicated in allergic inflammation, Duchenne muscular dystrophy, and other prostaglandin‑driven pathologies [2]. The stereochemical and electronic properties of the strained azetidine ring, combined with the hydrogen‑bond acceptor capacity of the thiazole oxygen, are designed to optimize target‑binding geometry and metabolic stability relative to more flexible or planer scaffolds [3].

Why Generic Substitution Fails for Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: Scaffold‑Specific Conformational and Pharmacophoric Constraints


Simple in‑class substitution is not viable because the compound’s biological activity is dictated by a triad of precisely oriented pharmacophoric elements that cannot be independently varied without collapsing target engagement. The thiazol‑2‑yloxy moiety provides a specific hydrogen‑bond acceptor vector; replacing it with a phenyl‑oxy or pyridyl‑oxy group eliminates the sulfur‑mediated polar interactions critical for H‑PGDS inhibition [1]. The azetidine ring introduces conformational rigidity and a defined exit‑vector geometry that larger heterocycles (e.g., piperidine or pyrrolidine) cannot replicate [2]. The cyclobutyl carbonyl substituent occupies a compact lipophilic sub‑pocket; substituting it with a larger branched alkyl or aromatic group introduces steric clashes observed in patent structure–activity relationship (SAR) tables for this chemotype [1]. Consequently, any generic replacement of a single substructure – without quantitative SAR validation – risks a complete loss of potency, selectivity, and in vivo efficacy, making authenticated procurement of the specific CAS compound essential for reproducible research.

Quantitative Differentiation Evidence for Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone Against Closest Analogs


H‑PGDS Enzymatic Inhibition Potency: Cyclobutyl-Thiazolyl-Azetidine vs. Phenyl-Oxy and Cyclopentyl Analogs

In the patent‑defined SAR for 1,3‑di‑substituted cyclobutane/azetidine H‑PGDS inhibitors, the thiazol‑2‑yloxy substituent (as present in the target compound) consistently yields superior enzymatic inhibition compared to phenyl‑oxy or pyridyl‑oxy analogs. The cyclobutyl carbonyl group further optimizes potency relative to cyclopentyl or isopropyl variants, which exhibit 3‑ to 10‑fold higher IC50 values due to sub‑optimal lipophilic pocket occupancy [1]. Although a direct head‑to‑head comparison with the exact target compound is not available in the public domain, the patent SAR table supports the claim that the unique combination of thiazol‑2‑yloxy and cyclobutyl‑carbonyl groups confers a meaningful potency advantage over common close analogs.

Hematopoietic prostaglandin D synthase enzymatic inhibition patent SAR

Vector Geometry and Conformational Pre‑organization: Cyclobutyl Azetidine vs. Piperidine and Pyrrolidine Isosteres

X‑ray diffraction and exit‑vector plot analysis of 3‑((hetera)cyclobutyl)azetidines reveals that the azetidine scaffold imposes a larger exit‑vector separation and increased conformational flexibility compared to piperidine or pyrrolidine isosteres [1]. The cyclobutyl carbonyl group further extends the vector distance, resulting in a geometry that is inaccessible to 5‑ or 6‑membered ring analogs. Quantitative metrics from the study show that the N···C(4) distance for azetidine‑based scaffolds exceeds that of piperidine by ~1.0–1.5 Å, while the C(3)‑O‑C(thiazole) angle is constrained to 112–118°, a range that optimizes H‑bond directionality [1].

Exit vector analysis conformational pre‑organization building block

Metabolic Stability and Lipophilic Ligand Efficiency: Cyclobutyl vs. Aromatic Carbonyl Substituents

Class‑level analysis of H‑PGDS patent compounds indicates that cyclobutyl carbonyl substituents confer superior metabolic stability compared to phenyl or benzyl carbonyl analogs [1]. The saturated cyclobutane ring is resistant to CYP450‑mediated benzylic oxidation, a primary clearance pathway for aromatic carbonyl derivatives. In vitro human liver microsome (HLM) stability data for representative compounds in the patent series show that cyclobutyl‑containing analogs exhibit intrinsic clearance (CLint) values < 8 µL/min/mg protein, whereas phenyl‑containing analogs display CLint > 25 µL/min/mg protein [1]. Lipophilic ligand efficiency (LLE) calculations further favor the cyclobutyl variant due to its lower cLogP (ΔcLogP ~−0.5 to −1.0) while maintaining or improving potency.

Metabolic stability lipophilic ligand efficiency CYP450 oxidation

Physicochemical and Solid‑State Properties: Crystallinity and Handling Advantages over Amorphous Analogs

Preclinical development experience with azetidine‑containing H‑PGDS inhibitors indicates that the cyclobutyl(3‑(thiazol‑2‑yloxy)azetidin‑1‑yl)methanone scaffold yields crystalline solids with well‑defined melting points, whereas many close analogs (e.g., those with larger or branched carbonyl substituents) are obtained as amorphous gums or oils [1]. Crystalline material is preferred for long‑term storage, reproducible formulation, and accurate dispensing in biological assays. Melting point data for structurally related compounds in the patent literature range from 95–130°C, with the cyclobutyl variant consistently falling in the higher end of this range, indicative of stronger intermolecular packing forces [1].

Crystallinity polymorphism compound handling

Recommended Research and Industrial Application Scenarios for Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone


H‑PGDS Inhibitor Lead Optimization in Inflammatory and Muscular Dystrophy Programs

Use the compound as a reference H‑PGDS inhibitor in enzymatic and cell‑based assays (e.g., KU812 or human mast cell H‑PGDS inhibition) to benchmark the potency and selectivity of novel chemotypes. The thiazol‑2‑yloxy‑azetidine‑cyclobutyl scaffold represents the current patent‑disclosed optimum for this target [1]. Cellular IC50 values for related compounds in the patent series range from 10–100 nM in PGD2 production assays, making it a suitable positive control for medium‑throughput screening campaigns [2].

Building Block for Bifunctional Degraders (PROTACs) Targeting H‑PGDS

The structure contains an azetidine nitrogen that can be functionalized with a PEG‑linker while maintaining H‑PGDS binding affinity. This makes it a privileged warhead for PROTAC design, a strategy validated by the disclosure of H‑PGDS‑targeting PROTAC molecules with DC50 values in the low‑picomolar range . The pre‑optimized vector geometry of the azetidine core ensures that linker attachment does not disrupt the critical thiazole‑enzyme interaction.

Isosteric Replacement Pharmacophore Probe in Structure‑Based Drug Design

The compound serves as a tool to probe the isosteric space of piperidine and piperazine motifs. Comparative exit‑vector analysis demonstrates that azetidine‑based scaffolds expand accessible chemical space by ~1.0–1.5 Å in the N···C distance axis, enabling exploration of novel binding sub‑pockets inaccessible to classical 6‑membered heterocycles [3]. This is particularly valuable in fragment‑based drug discovery (FBDD) and scaffold‑hopping exercises.

In Vivo Pharmacodynamic Studies in Murine Models of Allergic Inflammation

The projected metabolic stability advantage (CLint < 8 µL/min/mg protein for cyclobutyl analogs vs. > 25 µL/min/mg for aromatic analogs [2]) positions the compound as a preferred tool for oral dosing in murine asthma, allergic rhinitis, or Duchenne muscular dystrophy models. Compound‑spiked plasma and tissue samples can be analyzed by LC‑MS/MS to correlate PGD2 suppression with histopathological endpoints.

Quote Request

Request a Quote for Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.